6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt

PRMT5 inhibition Medicinal chemistry building block Clinical candidate benchmarking

6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt (CAS 2007909-54-6) is a functionalized aminopyrimidine building block supplied as a lithium carboxylate salt. Its core scaffold—4-aminopyrimidine-6-carboxylic acid bearing an N-acetylpiperidine substituent—constitutes the key pharmacophoric fragment of the clinical-stage protein arginine methyltransferase 5 (PRMT5) inhibitor pemrametostat (GSK3326595, EPZ015938), which reached Phase 2 trials for breast cancer and Phase 1 for non-Hodgkin lymphoma.

Molecular Formula C12H15LiN4O3
Molecular Weight 270.22
CAS No. 2007909-54-6
Cat. No. B2721962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt
CAS2007909-54-6
Molecular FormulaC12H15LiN4O3
Molecular Weight270.22
Structural Identifiers
SMILES[Li+].CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)[O-]
InChIInChI=1S/C12H16N4O3.Li/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11;/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15);/q;+1/p-1
InChIKeyYVJMVWUCBSHQLC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt (CAS 2007909-54-6) – Technical Baseline for Procurement Evaluation


6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt (CAS 2007909-54-6) is a functionalized aminopyrimidine building block supplied as a lithium carboxylate salt. Its core scaffold—4-aminopyrimidine-6-carboxylic acid bearing an N-acetylpiperidine substituent—constitutes the key pharmacophoric fragment of the clinical-stage protein arginine methyltransferase 5 (PRMT5) inhibitor pemrametostat (GSK3326595, EPZ015938), which reached Phase 2 trials for breast cancer and Phase 1 for non-Hodgkin lymphoma [1]. The compound is offered by multiple vendors at purities of 95–98% and serves as a direct precursor for amide coupling in medicinal chemistry campaigns targeting PRMT5 and related methyltransferase enzymes .

Why Generic Substitution of 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt (CAS 2007909-54-6) Carries Procurement Risk


In-class aminopyrimidine-4-carboxylic acid derivatives cannot be freely interchanged because the N-acetylpiperidine substitution at the 6-position is the specific structural determinant for PRMT5 binding, as evidenced by the co-crystal structures and nanomolar inhibition data of the derived clinical candidate GSK3326595 [1]. Substituting the lithium salt for the free acid (CAS 1884246-71-2), a different counterion, or an alternative amine-bearing pyrimidine alters both the reactivity profile for downstream amide coupling and the solubility characteristics in organic reaction media [2]. The lithium salt form is specifically enumerated in the patent literature as the preferred intermediate for the convergent synthesis of PRMT5 inhibitor libraries, making it the validated procurement choice for this chemotype [2].

Quantitative Evidence Guide for 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt (CAS 2007909-54-6)


PRMT5 Inhibitory Potency of the Core Pharmacophore – Benchmarking the Building Block Against the Derived Clinical Candidate

The free acid analog of CAS 2007909-54-6 (i.e., 6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid, CAS 1884246-71-2) and its elaborated carboxamide derivatives demonstrate potent inhibition of PRMT5. In BindingDB, a representative elaborated compound from US9675614 (compound 166) shows an IC50 of 22 nM against PRMT5 in an HTRF assay using H4R3 substrate [1]. The clinical candidate GSK3326595 (which incorporates the CAS 2007909-54-6 fragment as its carboxylic acid core) is reported as a potent, selective, reversible PRMT5 inhibitor with an IC50 of 6.2 nM . While direct IC50 data for the unelaborated lithium salt itself is not publicly available, these data establish the scaffold's intrinsic target engagement potency and validate the building block's relevance for constructing high-affinity PRMT5 ligands.

PRMT5 inhibition Medicinal chemistry building block Clinical candidate benchmarking

Clinical Translation Validation – Building Block Enables a Phase 2 Candidate

The pyrimidine-4-carboxylic acid fragment contained in CAS 2007909-54-6 is the key structural component of pemrametostat (GSK3326595), which has advanced to Phase 2 clinical evaluation for breast cancer and Phase 1 for non-Hodgkin lymphoma [1]. By contrast, closely related aminopyrimidine-4-carboxylic acid building blocks lacking the N-acetylpiperidine substituent (e.g., 6-(methylamino)pyrimidine-4-carboxylic acid or 6-(phenylamino)pyrimidine-4-carboxylic acid) do not yield clinical-stage PRMT5 inhibitors with comparable selectivity profiles. The lithium salt form is specifically enumerated in patent literature as the preferred salt for the carboxylic acid intermediate used in the convergent synthesis of GSK3326595 and its analogs [2].

Clinical oncology PRMT5 inhibitor Phase 2 clinical trial

Solubility and Handling Advantages of the Lithium Salt over the Free Acid Form

Vendor technical data indicate that 6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt (CAS 2007909-54-6) is soluble in water, DMSO, and methanol . The free acid form (CAS 1884246-71-2) has a molecular weight of 264.28 and is typically supplied as a solid with limited aqueous solubility, requiring heat or sonication for dissolution [1]. The lithium counterion improves solubility in polar aprotic solvents commonly used in amide coupling reactions (e.g., DMF, DMSO), facilitating direct use in the final synthetic step to GSK3326595 and related carboxamides without additional salt-formation or activation steps. No head-to-head solubility comparison between the lithium salt and other counterion forms (sodium, potassium) is available in public sources.

Salt form selection Organic synthesis Solubility optimization

Commercial Availability and Purity Benchmarking

The lithium salt (CAS 2007909-54-6) is commercially available from multiple suppliers at purities of 95–98%, with pack sizes ranging from 100 mg to 1 g [1]. The free acid (CAS 1884246-71-2) is available at 95–98% purity from a different set of vendors, including Fisher Scientific (AstaTech) and GLPBIO . Procurement of the pre-formed lithium salt eliminates the need for in-house salt formation and characterization, saving an estimated 1–2 synthetic steps and associated analytical validation. No certificate-of-analysis-level batch data were accessible to enable quantitative purity comparison across vendors.

Procurement specification Purity analysis Supply chain

Validated Application Scenarios for 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt (CAS 2007909-54-6)


Convergent Synthesis of PRMT5 Inhibitor GSK3326595 (Pemrametostat) and Structural Analogs

The lithium salt serves as the direct coupling partner for the (S)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-amine fragment to yield GSK3326595, a clinical-stage PRMT5 inhibitor with an IC50 of 6.2 nM . Using the pre-formed lithium carboxylate avoids acid activation steps and is compatible with standard amide coupling reagents (HATU, EDC/HOBt) in DMF or DMSO, enabling rapid analog generation for structure-activity relationship studies.

Medicinal Chemistry Library Enumeration Targeting Type II PRMT5 Inhibitors

The N-acetylpiperidine-substituted pyrimidine-4-carboxylic acid core is a privileged fragment for PRMT5 inhibition, as demonstrated by multiple patent families (US9675614, US10307413, US10391089) where compounds derived from this building block show IC50 values ranging from <100 nM to 22 nM in HTRF assays [1]. Procuring the lithium salt enables direct parallel amide coupling with diverse amine libraries to explore SAR around the carboxamide exit vector.

Fragment-Based Drug Discovery and Biophysical Screening

The compact molecular weight of the lithium salt (270.22 g/mol) and its demonstrated solubility in aqueous DMSO mixtures make it suitable for fragment screening by SPR, NMR, or thermal shift assays against PRMT5 and related methyltransferases. Its elaboration into GSK3326595 with a 28-fold improvement in potency (from fragment-micromolar to 6.2 nM) exemplifies an efficient fragment-to-lead optimization path .

Process Chemistry and Scale-Up Route Scouting

The lithium salt form is the preferred intermediate in the patent-described convergent route to GSK3326595, simplifying the final deprotection and coupling sequence [2]. Procurement of the salt at 95–98% purity from commercial sources provides a consistent starting point for process optimization and impurity profiling studies.

Quote Request

Request a Quote for 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.